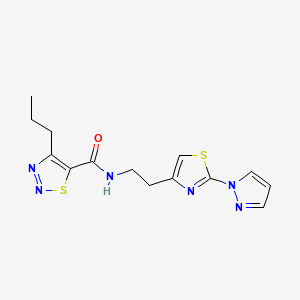![molecular formula C10H15ClO B2634446 2-Chloro-1-spiro[2.5]octan-6-ylethanone CAS No. 2021455-69-4](/img/structure/B2634446.png)
2-Chloro-1-spiro[2.5]octan-6-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-spiro[2.5]octan-6-ylethanone is a versatile synthetic building block widely used in organic synthesis. This compound has gained significant attention in scientific research due to its high reactivity, unique structural features, and promising biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-spiro[2.5]octan-6-ylethanone typically involves the annulation of cyclopentane rings or the use of para-quinone methides. One efficient method is a one-pot approach that employs para-quinone methides, proceeding smoothly in high yields under mild conditions without the use of metals . Another method involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce spiro compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications are common practices in the synthesis of spiro compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-spiro[2.5]octan-6-ylethanone undergoes various types of reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized spiro compounds.
Aplicaciones Científicas De Investigación
2-Chloro-1-spiro[2.5]octan-6-ylethanone has numerous applications in scientific research:
Chemistry: It serves as a synthetic building block for the construction of complex molecules.
Biology: Its unique structural features make it a valuable tool for studying biological processes.
Medicine: The compound’s promising biological activities suggest potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism by which 2-Chloro-1-spiro[2.5]octan-6-ylethanone exerts its effects involves its high reactivity and unique structural features. The compound can interact with various molecular targets and pathways, leading to diverse biological activities. Specific details on the molecular targets and pathways are not extensively documented.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[2.5]octan-6-one: This compound shares a similar spirocyclic structure but lacks the chloro and ethanone groups.
1-Oxaspiro[2.5]octan-4-one: This compound contains an oxygen atom in the spirocyclic ring, differentiating it from 2-Chloro-1-spiro[2.5]octan-6-ylethanone.
Methylenecyclohexane oxide: This compound has a similar cyclic structure but differs in its functional groups.
Uniqueness
This compound is unique due to its combination of a spirocyclic structure with chloro and ethanone groups, which confer high reactivity and diverse biological activities. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-chloro-1-spiro[2.5]octan-6-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO/c11-7-9(12)8-1-3-10(4-2-8)5-6-10/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZIQWKBSRCUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)CCl)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride](/img/structure/B2634364.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2634366.png)
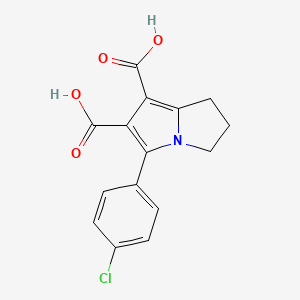
methanone](/img/structure/B2634368.png)
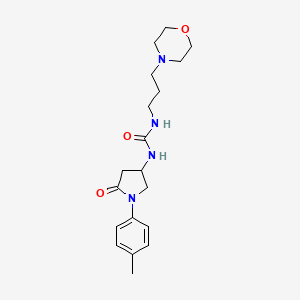
![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)
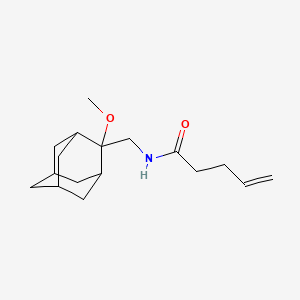
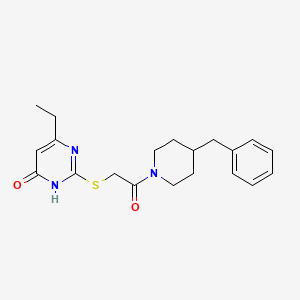
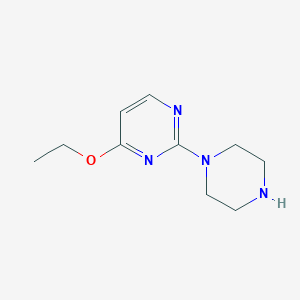
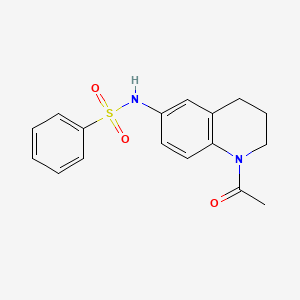
![N-(4-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634383.png)
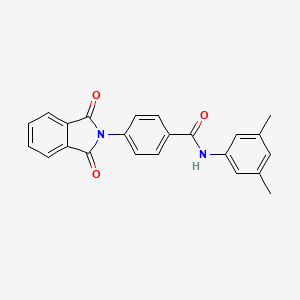
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634385.png)
